molecular formula C12H20N2O2 B5040631 N'-cycloheptyl-N-prop-2-enyloxamide

N'-cycloheptyl-N-prop-2-enyloxamide

Cat. No.: B5040631
M. Wt: 224.30 g/mol
InChI Key: DEEINFVXEHBKSG-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-prop-2-enyloxamide is an oxamide derivative characterized by a seven-membered cycloheptyl group attached to one nitrogen and a prop-2-enyl (allyl) moiety on the other. Oxamides are bifunctional compounds with applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., polymer precursors) due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

N'-cycloheptyl-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-9-13-11(15)12(16)14-10-7-5-3-4-6-8-10/h2,10H,1,3-9H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEINFVXEHBKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-prop-2-enyloxamide can be achieved through a multi-step process involving the reaction of cycloheptylamine with prop-2-enyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of N’-cycloheptyl-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-prop-2-enyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cycloheptyl-N-prop-2-enyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The allyl group in This compound offers moderate polarity compared to the octyloxy-phenyl group in ’s compound, which enhances hydrophobicity for materials applications .
  • Reactivity : Cyclohexenyl derivatives (e.g., ) exhibit higher reactivity due to ring unsaturation, whereas the saturated cycloheptyl group may confer metabolic stability .
2.2 Pharmacological and Functional Comparisons
  • Anti-inflammatory/Analgesic Activity : highlights anti-inflammatory activity in bicyclic and bromocyclohexyl acetamides. The target compound’s cycloheptyl group could mimic these effects but with altered potency due to ring size .
  • Material Science Applications : The 4-octyloxyphenyl group in ’s compound suggests utility in liquid crystals, whereas the allyl group in the target compound may serve as a crosslinking agent in polymers .
  • Solubility : Hydroxy-dimethoxyethyl substituents () improve aqueous solubility, whereas cycloheptyl/allyl groups likely reduce it, favoring lipid-rich environments .

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